1,1-Dioxo-3,3-dibutyl-5-phenyl-7-bromo-8-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Overview
Description
1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide is a complex organic compound with the molecular formula C24H32BrNO3S and a molecular weight of 494.48 g/mol . This compound is part of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide involves several steps. One common method starts with 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid as key starting materials . The synthesis process includes hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bile acid transport, thereby regulating bile acid reabsorption and promoting intestinal health . Additionally, it may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide can be compared with other benzothiazepine derivatives:
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine: This compound has a similar structure but different substituents, which may affect its biological activity and chemical properties.
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-hydroxy-2,3,4,5-tetrahydro-1,5-benzothiazepine: Another similar compound with variations in functional groups, leading to distinct reactivity and applications.
The uniqueness of 1,5-Benzothiazepine, 7-bromo-3,3-dibutyl-2,3,4,5-tetrahydro-8-methoxy-5-phenyl-, 1,1-dioxide lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H32BrNO3S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C24H32BrNO3S/c1-4-6-13-24(14-7-5-2)17-26(19-11-9-8-10-12-19)21-15-20(25)22(29-3)16-23(21)30(27,28)18-24/h8-12,15-16H,4-7,13-14,17-18H2,1-3H3 |
InChI Key |
UAKRILCFZWFUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OC)Br)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
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